2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
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Overview
Description
2-Oxabicyclo[211]hexane-1,4-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2-Oxabicyclo[21
Pharmacokinetics
The pharmacokinetics of 2-Oxabicyclo[21The compound’s predicted properties include a boiling point of 305.1±42.0 °C, a density of 1.579±0.06 g/cm3, and a pKa of 4.02±0.40 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical cycloaddition can be scaled up for industrial applications. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxabicyclo structure, but with a different ring size and configuration.
2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid, 1-methyl ester: A methyl ester derivative of the compound, which has different chemical properties and applications.
Uniqueness
This compound is unique due to its specific ring structure and the presence of carboxylic acid groups. This combination of features makes it particularly useful in various chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a bicyclic compound that has gained interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and applications in medicinal chemistry and agrochemicals.
1. Chemical Structure and Synthesis
The molecular formula of this compound is C7H10O4, with a molecular weight of 158.15 g/mol. The compound features two carboxylic acid groups that contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis typically involves:
- Cyclization reactions of suitable precursors.
- Photochemical methods , including [2 + 2] cycloaddition reactions using a mercury lamp to generate the bicyclic structure.
These methods are optimized for yield and purity, often utilizing solvents like dichloromethane or toluene under controlled conditions .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their activity through hydrogen bonding with amino acid residues.
- Modulation of Biological Pathways : Its unique bicyclic structure allows it to affect solubility and conformational dynamics of interacting molecules, making it a valuable bioisostere for various therapeutic applications .
3. Biological Activities
Research has indicated several promising biological activities for this compound:
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens. For instance, modifications to the bicyclic structure have led to enhanced antibacterial effects compared to traditional compounds .
Anticancer Properties
In vitro studies have demonstrated that derivatives containing the 2-oxabicyclo[2.1.1]hexane scaffold can inhibit cancer cell proliferation, particularly in breast cancer cell lines (e.g., MB231) and other malignancies . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.
Agrochemical Applications
The incorporation of this compound into agrochemical formulations has resulted in improved solubility and bioactivity compared to conventional phenyl ring-containing compounds. For example, the replacement of ortho-substituted phenyl rings with the bicyclic structure has shown enhanced efficacy in fungicides like boscalid and bixafen .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to up to a threefold increase in antibacterial potency compared to standard treatments .
Case Study 2: Cancer Cell Viability
In a controlled experiment assessing the cytotoxic effects on A549 lung cancer cells, 2-oxabicyclo[2.1.1]hexane derivatives demonstrated IC50 values significantly lower than those of traditional chemotherapeutics, indicating higher efficacy .
5. Comparative Analysis
Compound Type | Antimicrobial Activity | Anticancer Efficacy | Agrochemical Efficacy |
---|---|---|---|
Traditional Antibiotics | Moderate | Low | Low |
Bicyclic Derivatives | High | High | High |
Other Bioisosteres (e.g., phenyl) | Low | Moderate | Moderate |
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h1-3H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLCPWXCUVGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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